3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-
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Overview
Description
3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a quinolinecarbonitrile core, multiple halogen substitutions, and a triazole ring
Preparation Methods
The synthesis of 3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]- typically involves multiple steps, including halogenation, amination, and cyclization reactionsIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the triazole ring can enhance binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and triazole-containing moleculesSome similar compounds include quinazoline derivatives and other halogenated quinolines .
Properties
IUPAC Name |
8-chloro-4-(3-chloro-4-fluoroanilino)-6-[(1-piperidin-4-yltriazol-4-yl)methylamino]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2FN8/c25-20-8-15(1-2-22(20)27)32-23-14(10-28)11-31-24-19(23)7-16(9-21(24)26)30-12-17-13-35(34-33-17)18-3-5-29-6-4-18/h1-2,7-9,11,13,18,29-30H,3-6,12H2,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFLRNURKJVDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2FN8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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